Technical Guide: 3-Amino-4-chlorobenzamide (CAS 19694-10-1)
Technical Guide: 3-Amino-4-chlorobenzamide (CAS 19694-10-1)
[1]
Executive Summary
3-Amino-4-chlorobenzamide (CAS 19694-10-1) is a halogenated benzamide derivative serving as a critical "privileged scaffold" in medicinal chemistry and high-performance pigment synthesis.[1][2] Its structural duality—possessing both a nucleophilic aniline amine and an electrophilic amide—makes it a versatile linchpin for constructing heterocycles, particularly quinazolinones and benzimidazoles .
This guide provides a rigorous technical analysis of its physiochemical profile, selective synthesis strategies (avoiding hydrodehalogenation), and downstream utility in pharmaceutical and industrial applications.
Chemical Identity & Physiochemical Profile[3][4][5]
| Parameter | Specification |
| Chemical Name | 3-Amino-4-chlorobenzamide |
| CAS Number | 19694-10-1 |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.60 g/mol |
| Appearance | Beige to off-white crystalline powder |
| Melting Point | 167–171 °C |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Aniline nitrogen) |
| SMILES | NC(=O)C1=CC(N)=C(Cl)C=C1 |
Structural Insight: The presence of the chlorine atom at the para position relative to the amide (and ortho to the amine) exerts an electron-withdrawing effect, reducing the basicity of the aniline nitrogen compared to unsubstituted 3-aminobenzamide. This electronic tuning is vital for modulating reactivity in nucleophilic substitutions and cyclization reactions.
Strategic Synthesis: The Selectivity Challenge
The primary synthetic challenge is reducing the nitro precursor (3-nitro-4-chlorobenzamide) without stripping the chlorine atom (hydrodehalogenation). Standard catalytic hydrogenation (Pd/C + H₂) often results in the formation of 3-aminobenzamide as a side product due to oxidative addition of the C-Cl bond to the metal center.
Recommended Protocol: Chemoselective Reduction
To ensure high fidelity of the C-Cl bond, Iron-mediated reduction (Béchamp reduction) or Zinc/Ammonium Chloride systems are preferred over noble metal catalysis.
Step-by-Step Methodology (Fe/NH₄Cl System)
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Precursor Preparation: Suspend 3-nitro-4-chlorobenzamide (1.0 eq) in a mixture of Ethanol/Water (3:1 v/v).
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Activation: Add Ammonium Chloride (NH₄Cl, 2.0 eq) and Iron powder (Fe, 3.0 eq, <325 mesh).
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Reaction: Heat to reflux (approx. 80°C) with vigorous mechanical stirring. The reaction is typically complete within 2–4 hours.
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Workup: Filter hot through a Celite pad to remove iron oxides.
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Isolation: Concentrate the filtrate and cool to 4°C to crystallize the product. Recrystallize from Ethanol if purity <98%.
Figure 1: Chemoselective reduction pathway prioritizing C-Cl bond retention.
Pharmaceutical & Industrial Utility
The utility of 3-Amino-4-chlorobenzamide stems from its ability to act as a 1,2-binucleophile equivalent (using the amine and the amide nitrogen) or as a scaffold for amide coupling.
A. Quinazolinone Scaffold Construction (Drug Discovery)
Quinazolinones are biologically active motifs found in anticonvulsants, antifungals, and kinase inhibitors. 3-Amino-4-chlorobenzamide undergoes cyclocondensation with one-carbon donors.
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Reaction: Condensation with Triethyl Orthoformate or Formamide.
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Product: 6-Chloroquinazolin-4(3H)-one.
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Relevance: This core is subsequently derivatized at the N3 position to create specific inhibitors.
B. High-Performance Pigments (Industrial)
This molecule is a known intermediate in the synthesis of C.I.[2] Pigment Yellow 93 , a high-grade condensation azo pigment used in plastics (PVC, Polyolefins) due to its excellent heat stability and lightfastness.
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Workflow: 3-Amino-4-chlorobenzamide is coupled with diketene or acetoacetylated derivatives, then linked via condensation to form complex macromolecular pigments.
Figure 2: Divergent synthetic utility in pharmaceutical heterocycles and industrial pigments.
Analytical Validation
To ensure the integrity of the starting material before downstream synthesis, the following analytical parameters must be met.
HPLC Method (Purity Check)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV @ 254 nm.
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Retention Time: Expect elution ~4.5–5.5 min (depending on flow rate).
¹H NMR (DMSO-d₆, 400 MHz)
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δ 7.85 (s, 1H): Amide N-H (Broad).
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δ 7.68 (d, J=2.0 Hz, 1H): Aromatic H2 (Ortho to amide/Cl).
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δ 7.25 (d, J=8.4 Hz, 1H): Aromatic H5 (Ortho to Cl).
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δ 7.15 (s, 1H): Amide N-H (Broad).
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δ 6.75 (dd, J=8.4, 2.0 Hz, 1H): Aromatic H6.
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δ 5.45 (s, 2H): Aniline -NH₂ (Exchangeable).
Safety & Handling (GHS)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid dust generation. Standard PPE (Nitrile gloves, safety goggles) is mandatory.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 88200: 3-Amino-4-chlorobenzamide. Retrieved from [Link]
- Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide (CN105936625A).
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Journal of Islamic Pharmacy. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Retrieved from [Link]
Sources
- 1. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 3. 3-Amino-4-Methylbenzamide [hsppharma.com]
- 4. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]
